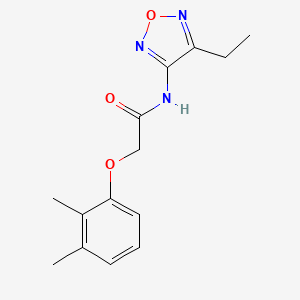

2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

CAS No.:

Cat. No.: VC15309950

Molecular Formula: C14H17N3O3

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3O3 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | 2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C14H17N3O3/c1-4-11-14(17-20-16-11)15-13(18)8-19-12-7-5-6-9(2)10(12)3/h5-7H,4,8H2,1-3H3,(H,15,17,18) |

| Standard InChI Key | LCPJQEDTWHTBRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NON=C1NC(=O)COC2=CC=CC(=C2C)C |

Introduction

2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and material science. This compound features a unique structure, combining a phenoxy group with an oxadiazole moiety, which may contribute to its biological activity.

Key Chemical Features:

-

Phenoxy Group: Provides steric hindrance and may influence interactions with biological targets.

-

Oxadiazole Moiety: Known for diverse biological properties, including antimicrobial and anticancer activities.

-

Acetamide Functional Group: Contributes to the compound's reactivity and potential biological activity.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves several key steps, requiring specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide). Reaction conditions like temperature and time must be optimized to ensure high yields.

Potential Applications and Biological Activity

Preliminary studies suggest that compounds containing oxadiazole rings exhibit various biological activities. Specifically, 2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide may possess antimicrobial and anticancer properties due to its unique structure. Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide | Phenoxy and oxadiazole moieties | Potential antimicrobial and anticancer activities |

| 1-(4-Ethylphenyl)-1H-pyrazole | Phenyl group with ethyl substitution | Anti-inflammatory effects |

| 5-Methylthiazole | Thiazole ring | Antifungal activity |

| N-(4-Methoxyphenyl)-1H-pyrazole | Methoxy-substituted phenyl group | Anticancer properties |

| 4-Ethyl-N-(5-methylisoxazolyl)benzamide | Isoxazole moiety | Antimicrobial activity |

Future Research Directions

To fully explore the potential of 2-(2,3-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide, further studies should focus on:

-

Mechanism of Action: Investigating how the compound interacts with biological targets through biochemical assays and pharmacological evaluations.

-

Therapeutic Applications: Exploring its potential in treating diseases based on its antimicrobial and anticancer properties.

-

Structural Modifications: Modifying the compound to enhance its efficacy and reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume